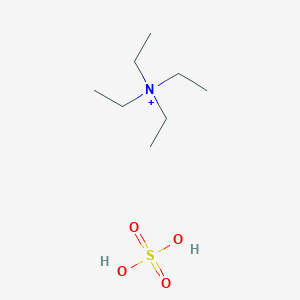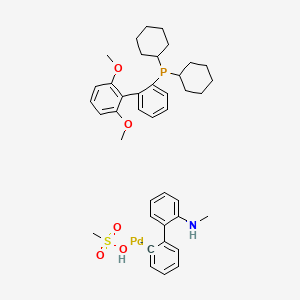
SPhos Pd G4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
SPhos Pd G4 is synthesized through a series of chemical reactions involving the coordination of palladium with biarylphosphine ligands. The synthetic route typically involves the following steps:
Ligand Synthesis: The biarylphosphine ligand is synthesized by reacting dicyclohexylphosphine with 2,6-dimethoxybiphenyl.
Palladium Coordination: The synthesized ligand is then coordinated with palladium to form the palladacycle complex.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
SPhos Pd G4 undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also facilitate reduction reactions.
Substitution: This compound is commonly used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
The compound is often used in the following reactions:
Buchwald-Hartwig Cross Coupling Reaction: Involves the use of amines and aryl halides.
Heck Reaction: Utilizes alkenes and aryl halides.
Hiyama Coupling: Involves organosilanes and aryl halides.
Negishi Coupling: Uses organozinc reagents and aryl halides.
Sonogashira Coupling: Involves alkynes and aryl halides.
Stille Coupling: Uses organotin reagents and aryl halides.
Suzuki-Miyaura Coupling: Involves boronic acids and aryl halides.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
SPhos Pd G4 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Facilitates the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of SPhos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center coordinates with the ligands and substrates, enabling the transfer of functional groups and the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-nitrogen bonds .
相似化合物的比较
Similar Compounds
XPhos Pd G4: Another fourth-generation palladium precatalyst with similar applications but different ligand structures.
RuPhos Pd G4: A related compound with different electronic properties and reactivity.
BrettPhos Pd G3: A third-generation palladium precatalyst with a different ligand structure and reactivity.
Uniqueness
SPhos Pd G4 is unique due to its high stability, reactivity, and versatility in facilitating various cross-coupling reactions. Its ability to accommodate bulky ligands and its long life in solution make it a valuable tool in organic synthesis.
属性
分子式 |
C40H51NO5PPdS- |
|---|---|
分子量 |
795.3 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C26H35O2P.C13H12N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI 键 |
OKZSMIKUOOLMFO-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


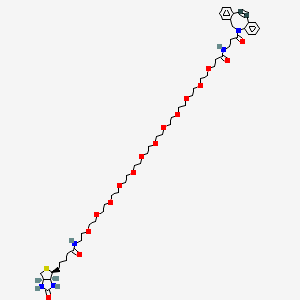
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)

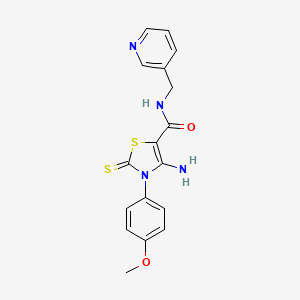
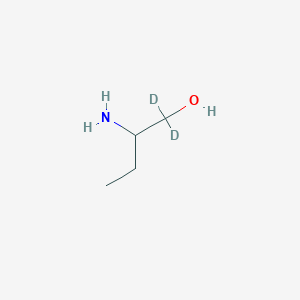

![5-(3-Methylphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055520.png)



![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)

![3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12055557.png)
